Ethyl 2-(methoxymethoxy)acetate
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Overview
Description
Ethyl 2-(methoxymethoxy)acetate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethyl acetate and methoxymethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methoxymethoxy)acetate can be synthesized through the esterification of ethyl acetate with methoxymethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of ethyl acetate and methoxymethanol into a reactor equipped with a reflux condenser. The reaction mixture is heated to the appropriate temperature, and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxymethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to ethyl acetate and methoxymethanol.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Ethyl acetate and methoxymethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: The corresponding alcohol.
Scientific Research Applications
Ethyl 2-(methoxymethoxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Industry: The compound is used as a solvent and reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(methoxymethoxy)acetate involves its ability to undergo esterification and transesterification reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups in its structure.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in organic synthesis.
Methoxymethanol: An alcohol used in the synthesis of esters and other organic compounds.
Methyl acetate: Another ester with similar properties and applications.
Uniqueness
Ethyl 2-(methoxymethoxy)acetate is unique due to its specific structure, which combines the properties of both ethyl acetate and methoxymethanol. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl 2-(methoxymethoxy)acetate |
InChI |
InChI=1S/C6H12O4/c1-3-10-6(7)4-9-5-8-2/h3-5H2,1-2H3 |
InChI Key |
IWVXKWZGMBIDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCOC |
Origin of Product |
United States |
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